molecular formula C22H29N3O2 B2557708 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320214-75-1

6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2557708
CAS No.: 2320214-75-1
M. Wt: 367.493
InChI Key: BBIFYHZXSCFQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a tert-butyl group, a dimethylbenzoyl group, and a piperidinyl group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dihydropyridazinone core, followed by the introduction of the tert-butyl, dimethylbenzoyl, and piperidinyl groups. Common reagents used in these reactions include tert-butyl chloride, 3,4-dimethylbenzoyl chloride, and piperidine. The reaction conditions often involve the use of organic solvents such as methylene chloride and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2,4-dimethylphenol: Another compound with a tert-butyl group and dimethyl substituents, but with a different core structure.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A compound with a similar piperidinyl group but different functional groups and core structure.

Uniqueness

6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable.

Properties

IUPAC Name

6-tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-6-7-17(14-16(15)2)21(27)24-12-10-18(11-13-24)25-20(26)9-8-19(23-25)22(3,4)5/h6-9,14,18H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIFYHZXSCFQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.